molecular formula C15H21NO4 B052641 (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid CAS No. 116052-00-7

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid

Cat. No. B052641
CAS RN: 116052-00-7
M. Wt: 279.33 g/mol
InChI Key: LHSQENYNJGOZKR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid, also known as S-BOC-OA, is an important carboxylic acid with a wide range of applications in the fields of synthetic biology, biochemistry, and biophysics. It is a chiral molecule, which has two enantiomers, (S)-BOC-OA and (R)-BOC-OA. S-BOC-OA has been widely used in the synthesis of various proteins, peptides, and other bioactive compounds. It has also been used in the development of novel drugs and in the study of protein-protein interactions.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura (SM) coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Benzyl Ethers and Esters

“(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid” could be used in the synthesis of benzyl ethers and esters . 2-Benzyloxy-1-methylpyridinium triflate, a related compound, has been shown to be a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

Preparation of Tropane Alkaloids

The compound could potentially be used in the preparation of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Inhibitors of Necroptosis

“(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid” could potentially be used in the development of inhibitors of necroptosis . Necroptosis is a form of programmed cell death and inhibitors of this process could have therapeutic applications .

Development of New Reagents

The compound could be used in the development of new reagents . For example, 2-Benzyloxy-1-methylpyridinium triflate, a related compound, has been developed as a new reagent for the synthesis of benzyl ethers and esters .

Research in Health and Consumer Protection

The compound could potentially be used in research related to health and consumer protection . The European Union’s Institute for Health and Consumer Protection (IHCP) carries out research to improve the understanding of potential health risks posed by chemical, physical and biological agents .

properties

IUPAC Name

(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c16-13(15(18)19)9-5-2-6-10-14(17)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSQENYNJGOZKR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.